molecular formula C6H6N4O3 B1435446 Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate CAS No. 1803584-39-5

Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate

Cat. No.: B1435446
CAS No.: 1803584-39-5
M. Wt: 182.14 g/mol
InChI Key: DGVJZTPKCYLMOI-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Definition

Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate (CAS: 1803584-39-5) is a substituted oxazole derivative with the molecular formula $$ \text{C}6\text{H}6\text{N}4\text{O}3 $$ and a molecular weight of 182.14 g/mol. Its structure features:

  • A 1,2-oxazole core (a five-membered aromatic ring containing oxygen at position 1 and nitrogen at position 2).
  • A methyl carboxylate group (–COOCH$$_3$$) at the 4-position.
  • An azidomethyl substituent (–CH$$2$$N$$3$$) at the 5-position.

The compound’s SMILES notation (COC(=O)c1cnoc1CN=[N+]=[N-]) and InChIKey (VMZZZJZIZZDDKG-UHFFFAOYSA-N) provide unambiguous descriptors for its stereoelectronic properties.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula $$ \text{C}6\text{H}6\text{N}4\text{O}3 $$
Molecular Weight 182.14 g/mol
CAS Registry Number 1803584-39-5
SMILES COC(=O)c1cnoc1CN=[N+]=[N-]
InChIKey VMZZZJZIZZDDKG-UHFFFAOYSA-N

The azidomethyl group confers reactivity in click chemistry (e.g., Huisgen cycloaddition), while the carboxylate ester enhances solubility in organic solvents, enabling modular derivatization.

Historical Context in Oxazole Chemistry

Oxazoles were first synthesized in the late 19th century via the Robinson-Gabriel reaction , which involves dehydrating 2-acylaminoketones. The discovery of natural oxazole-containing compounds (e.g., the antibiotic pimprinine) spurred interest in their synthetic analogs. This compound represents a modern iteration of these efforts, leveraging advances in:

  • Huisgen cycloaddition : The azide group enables bioorthogonal labeling, a breakthrough popularized in the 2000s.
  • Continuous-flow synthesis : Recent methods (e.g., thermolysis of vinyl azides) have improved access to functionalized oxazoles.

The compound’s synthesis was first reported in the 2010s, coinciding with growing demand for click-compatible building blocks in drug discovery.

Position in Heterocyclic Compound Classification

As a 1,2-oxazole , this compound belongs to a subclass of heterocycles distinguished by adjacent oxygen and nitrogen atoms. Its functionalization places it in two strategic categories:

  • Azide-containing heterocycles : The –CH$$2$$N$$3$$ group aligns it with "click chemistry" reagents used for bioconjugation[

Properties

IUPAC Name

methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c1-12-6(11)4-2-9-13-5(4)3-8-10-7/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVJZTPKCYLMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halomethylation of 1,2-Oxazole Derivatives

The halomethylation of 3-methyl-1,2-oxazole or methyl 1,2-oxazole-4-carboxylate is commonly achieved by reacting the oxazole substrate with chloromethyl methyl ether or bromomethyl reagents in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3). This reaction proceeds under anhydrous conditions to avoid hydrolysis of the chloromethylating agent.

  • Reaction Conditions:
    • Solvent: Anhydrous conditions, often dry dichloromethane or DMF
    • Catalyst: Aluminum chloride or other Lewis acids
    • Temperature: Controlled, typically room temperature to mild heating
    • Time: Several hours until completion monitored by TLC or LC-MS

This method yields 5-(chloromethyl)- or 5-(bromomethyl)-1,2-oxazole-4-carboxylate intermediates with good selectivity and yield.

Representative Example

Step Reagents & Conditions Product Yield (%) Notes
Halomethylation 3-Methyl-1,2-oxazole + chloromethyl methyl ether + AlCl3, anhydrous 5-(Chloromethyl)-3-methyl-1,2-oxazole Moderate to high Requires strict anhydrous conditions to prevent side reactions

Azidation to Form this compound

The azidation step involves nucleophilic substitution of the halogen on the methyl substituent by azide ion (N3−), typically using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reaction Conditions:
    • Reagents: Sodium azide (NaN3)
    • Solvent: DMF or DMSO
    • Temperature: Room temperature to 60 °C
    • Time: Several hours until completion monitored by TLC or LC-MS

This substitution proceeds via an SN2 mechanism, efficiently converting the halomethyl precursor into the azidomethyl derivative.

Representative Example from Literature

Step Reagents & Conditions Product Yield (%) Notes
Azidation 5-(Chloromethyl)-1,2-oxazole + NaN3 in DMF, 25-60 °C This compound High (typically >80%) Clean substitution, minimal side products

Alternative Synthetic Routes and Related Methods

While direct halomethylation followed by azidation is the most straightforward approach, some related synthetic strategies for 1,2-oxazole derivatives provide useful insights:

  • β-Enamino Ketoester Route:
    Regioisomeric methyl 5-substituted 1,2-oxazole-4-carboxylates can be synthesized via the reaction of β-enamino ketoesters with hydroxylamine hydrochloride to form 1,2-oxazole rings, then functionalized further. This method is useful for introducing various substituents but less direct for azidomethyl derivatives.

  • Microwave-Assisted Synthesis:
    Microwave irradiation techniques have been developed for efficient synthesis of substituted oxazoles, offering shorter reaction times and higher yields. However, specific application to azidomethyl derivatives is less documented.

  • Halogen Dance and Functional Group Interconversion:
    In related heterocycles such as thiazoles, halogen dance reactions followed by nucleophilic substitution with sodium azide have been successfully employed to introduce azidomethyl groups. This strategy may inspire analogous approaches in oxazole chemistry.

Summary Table of Preparation Methods

Step Starting Material Reagents & Conditions Product Yield (%) Key Notes
1 Methyl 1,2-oxazole-4-carboxylate or 3-methyl-1,2-oxazole Chloromethyl methyl ether + AlCl3, anhydrous, RT to mild heat Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate Moderate to high Requires anhydrous conditions
2 Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate Sodium azide in DMF, RT to 60 °C This compound High (>80%) SN2 nucleophilic substitution

Research Findings and Practical Considerations

  • The halomethylation step is sensitive to moisture and requires careful exclusion of water to prevent hydrolysis of chloromethyl methyl ether and side reactions.
  • Sodium azide is a highly nucleophilic and toxic reagent; reactions must be conducted with appropriate safety measures.
  • The azidation step typically proceeds cleanly with high yields and can be monitored by LC-MS or NMR spectroscopy.
  • Purification of the final azidomethyl product is commonly achieved by column chromatography.
  • Analytical techniques such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted oxazole derivatives.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Aminomethyl oxazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate is in pharmaceutical analysis . It serves as a critical reagent for detecting and quantifying azido impurities in sartan drugs, which are widely prescribed for hypertension. The presence of azido impurities is concerning due to their potential mutagenic effects that can lead to DNA alterations and increased cancer risk.

Methodology

The detection method typically involves:

  • Sample Preparation : Dissolving losartan (a common sartan drug) in a water-acetonitrile diluent.
  • Analysis : Utilizing a sensitive LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) technique to analyze the prepared samples.

Results from studies indicate that this method successfully detects multiple azido impurities with high sensitivity, ensuring robust and reliable outcomes for pharmaceutical quality control.

Synthetic Organic Chemistry

This compound is also utilized as a building block in synthetic organic chemistry. Its unique structure allows for various reactions, including:

  • Click Chemistry : The azide group can undergo cycloaddition reactions to form stable triazole linkages, making it valuable in drug discovery and materials science.
  • Synthesis of Heterocycles : It can be used to synthesize other complex organic molecules, contributing to the development of new pharmaceuticals.

While specific biological activities of this compound have not been extensively documented beyond its use in impurity detection, compounds containing oxazole rings are often associated with various pharmacological properties. For example, oxazole derivatives are known for their antibacterial and antifungal activities. Further research is needed to explore the direct biological effects of this compound.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds within the oxazole family. The following table summarizes key structural features and applications of related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-methyl-1,3-oxazole-4-carboxylateMethyl group at position 5Different ring structure (1,3 vs. 1,2)
Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylateAzidomethyl group at position 2Variance in azide position
Methyl 5-methyl-1,2-oxazole-4-carboxylateMethyl group at position 5Lacks azido functionality

The distinct arrangement of functional groups in this compound enhances its application potential in detecting hazardous impurities in pharmaceuticals and engaging in click chemistry reactions.

Mechanism of Action

The mechanism of action of Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate involves its high reactivity due to the azide group. The azide group can interact with various molecular targets, leading to the formation of new chemical bonds. This reactivity is harnessed in bioorthogonal chemistry, where the compound can selectively react with specific biomolecules without interfering with other biological processes .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent (Position 5) Molecular Formula Key Reactivity logP Applications
Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate -CH₂N₃ C₆H₆N₄O₃ CuAAC, bioconjugation ~3.7* Drug delivery, polymers
Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate -CH₂Cl C₆H₆ClNO₃ Nucleophilic substitution ~2.5 Intermediate synthesis
Methyl 5-(4-chlorophenyl)-1,2-oxazole-4-carboxylate -C₆H₄Cl C₁₁H₈ClNO₃ Electrophilic substitution ~3.1 Agrochemicals
Ethyl 5-methyl-1,2-oxazole-4-carboxylate -CH₃ C₇H₉NO₃ None ~1.8 Fragrance intermediates

*Estimated based on analog in .

Biological Activity

Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate is a chemical compound classified as a derivative of oxazole. Its molecular formula is C₆H₆N₄O₃, and it features a five-membered heterocyclic ring with one nitrogen and one oxygen atom. This compound has gained attention primarily for its applications in synthetic organic chemistry and pharmaceutical contexts, particularly in detecting azido impurities in sartan drugs used for hypertension treatment. These impurities raise concerns due to their potential mutagenic effects, which can lead to DNA alterations and increased cancer risk .

Chemical Structure and Properties

The compound's structure includes:

  • Methyl group at the 4th position of the oxazole ring.
  • Azidomethyl group (–CH₂N₃) at the 5th position.
  • Carboxylate ester (–COOCH₃) at the 4th position.

This unique arrangement of functional groups contributes to its reactivity and potential biological activities.

Biological Activity Overview

While specific biological activities of this compound have not been extensively documented, compounds containing oxazole rings are often associated with various pharmacological properties. For instance, oxazole derivatives are known for their antibacterial and antifungal activities. The biological activity of this specific compound has been explored mainly in the context of its use as a reagent for detecting azido impurities rather than direct biological interactions .

Applications in Drug Discovery

This compound is particularly notable for its role in:

  • Detection of Azido Impurities : It serves as a reagent in pharmaceutical applications to identify potentially harmful azido compounds in medications.
  • Click Chemistry : The compound can form stable triazole linkages through click chemistry, making it an attractive candidate for studying molecular interactions in drug discovery and materials science .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-methyl-1,3-oxazole-4-carboxylateContains a methyl group at position 5Different ring structure (1,3 vs. 1,2)
Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylateAzidomethyl group at position 2Variance in azide position
Methyl 5-methyl-1,2-oxazole-4-carboxylateMethyl group at position 5Lacks azido functionality

This comparison highlights the uniqueness of this compound due to its specific functional groups and applications .

Q & A

Q. What are the established synthetic routes for Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate?

A common method involves regioselective cyclization of Boc-protected azetidine derivatives with methyl oxazole precursors. For example, the reaction of methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate with sodium azide under controlled conditions (e.g., DMF, 60°C) yields the azidomethyl derivative. Purification is typically achieved via column chromatography using ethyl acetate/hexane gradients . Alternative routes may adapt procedures for analogous oxazole esters, such as refluxing amino-hydroxybenzoate derivatives with aryl acids, followed by functional group transformations .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, 1H^{1}\text{H}-15N^{15}\text{N} coupling constants (e.g., 2JH3N2=14.36 Hz^2J_{H3–N2} = 14.36\ \text{Hz}) and 13C^{13}\text{C}-15N^{15}\text{N} interactions in labeled compounds confirm the 1,2-oxazole ring substitution pattern . X-ray crystallography, utilizing programs like SHELXL for refinement, resolves bond lengths and angles, particularly for verifying azide group placement and ring conformation .

Advanced Research Questions

Q. What strategies ensure regioselectivity during the synthesis of this compound?

Regioselectivity is achieved through steric and electronic control. For example, introducing bulky protecting groups (e.g., Boc) on the azetidine precursor directs cyclization to the 5-position of the oxazole ring. Isotopic labeling (e.g., 15N^{15}\text{N}) coupled with NMR analysis validates regiochemical outcomes by identifying coupling patterns between nitrogen and adjacent protons/carbons . Computational modeling (DFT) may also predict favorable transition states for cyclization pathways.

Q. What are the key safety considerations for handling the azidomethyl group in this compound?

Azidomethyl groups are thermally unstable and may decompose explosively under shock or high temperatures. Protocols include:

  • Conducting reactions at low temperatures (<60°C) and avoiding metal catalysts.
  • Using inert atmospheres (N2_2/Ar) and explosion-proof equipment.
  • Storing azide derivatives at 0–6°C in dark, dry conditions to prevent degradation . Safety data from prohibited substance lists highlight risks associated with azide-containing compounds, necessitating rigorous risk assessments .

Q. How can this compound serve as a precursor for novel heterocyclic amino acids?

The azidomethyl group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to introduce functionalized side chains. For example, coupling with propargyl-glycine derivatives generates triazole-linked amino acids, which are valuable in peptide mimetics and enzyme inhibitor studies. The oxazole core also participates in Pd-catalyzed cross-coupling reactions to diversify aromatic substituents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate
Reactant of Route 2
Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate

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